Benzenesulfonamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3,4-trimethoxy-

Dopamine D2 receptor Radioligand binding SPECT imaging

Benzenesulfonamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3,4-trimethoxy- (CAS 103595-50-2), also known as NCQ 298, is an iodinated salicylamide that functions as a potent, selective antagonist at dopamine D₂ and D₃ receptors. Its exceptionally high affinity (Kd = 19 pM) and favorable in vivo binding properties have established it as a leading radioligand for single-photon emission computed tomography (SPECT) studies of striatal and extrastriatal dopamine receptors.

Molecular Formula C16H26N2O5S
Molecular Weight 358.5 g/mol
CAS No. 103595-50-2
Cat. No. B15211258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3,4-trimethoxy-
CAS103595-50-2
Molecular FormulaC16H26N2O5S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNS(=O)(=O)C2=C(C(=C(C=C2)OC)OC)OC
InChIInChI=1S/C16H26N2O5S/c1-5-18-10-6-7-12(18)11-17-24(19,20)14-9-8-13(21-2)15(22-3)16(14)23-4/h8-9,12,17H,5-7,10-11H2,1-4H3
InChIKeyYPTIAZZKEKAPOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3,4-trimethoxy- (CAS 103595-50-2): A High-Affinity Dopamine D₂ Receptor Radioligand for Quantitative Neuroimaging


Benzenesulfonamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3,4-trimethoxy- (CAS 103595-50-2), also known as NCQ 298, is an iodinated salicylamide that functions as a potent, selective antagonist at dopamine D₂ and D₃ receptors [1]. Its exceptionally high affinity (Kd = 19 pM) and favorable in vivo binding properties have established it as a leading radioligand for single-photon emission computed tomography (SPECT) studies of striatal and extrastriatal dopamine receptors [1]. Unlike earlier benzamide-based tracers, NCQ 298 incorporates a 5-methoxy substituent that confers a 10-fold affinity enhancement over the des-methoxy analog FLA 961 (IBZM) [1].

Why Generic Substitution of Dopamine D₂ Radioligands Fails: The Critical Impact of Affinity, Kinetics, and Endogenous Dopamine Sensitivity on Imaging Accuracy


Radioligands for dopamine receptor imaging are not interchangeable because subtle structural modifications produce large differences in affinity, binding kinetics, and vulnerability to competition by endogenous dopamine, each of which directly determines quantifiability of receptor density in vivo [1]. [¹²⁵I]NCQ 298 labels the same D₂ receptor population as [³H]raclopride (Bmax values of 32 ± 3 vs 36 ± 1 pmol/g w.w., respectively) [2], confirming target specificity, yet its 1,000-fold higher affinity and resistance to dopaminergic perturbation wholly alter its imaging characteristics [3]. Simply replacing NCQ 298 with a lower-affinity benzamide such as IBZM or raclopride would compromise the signal-to-noise ratio and render the measurement susceptible to endogenous dopamine fluctuations, thereby undermining quantitative accuracy [3].

Quantitative Differentiation Profile of Benzenesulfonamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3,4-trimethoxy- (NCQ 298) Versus Closest Analogs


D₂ Receptor Affinity: 10-Fold Higher Than the Des-Methoxy Analog FLA 961 (IBZM)

In direct competitive binding experiments, NCQ 298 bound to rat striatal D₂ receptors with a Kd of 19 pM, which is approximately 10-fold higher affinity than that of the des-5-methoxy compound FLA 961 (IBZM) measured under equivalent conditions [1]. The 5-methoxy substituent is the sole structural difference between the two molecules, providing a clean structure–activity relationship that explains the affinity gain.

Dopamine D2 receptor Radioligand binding SPECT imaging

Resistance to Endogenous Dopamine Fluctuation: In Vivo Binding Stability Compared With [³H]Raclopride and [¹²⁵I]Iodolisuride

In rats pretreated with α-methyl-p-tyrosine (AMPT) to reduce synaptic dopamine by 40%, the striatum-to-cerebellum binding ratio and binding potential of [¹²⁵I]NCQ 298 (Kd = 19 pM) remained unchanged, whereas [³H]raclopride (Kd = 1.5 nM) and [¹²⁵I]iodolisuride (Kd = 0.27 nM) both exhibited increased binding [1]. Conversely, nomifensine-induced elevation of dopamine significantly decreased [³H]raclopride binding but did not alter [¹²⁵I]NCQ 298 signals [1].

In vivo binding Endogenous dopamine competition Radioligand kinetics

Striatum-to-Cerebellum Contrast: Corrected Ratio of 30 in Non-Human Primate SPECT

In SPECT studies on Cynomolgus monkeys, [¹²³I]NCQ 298 yielded a measured striatum-to-cerebellum ratio of approximately 15 at 3 h post-injection, which, after phantom correction for partial volume effects, reached a corrected ratio of 30 [1]. This contrast ratio is substantially higher than the 1.5–2.5 typically reported for [¹²³I]IBZM in clinical SPECT [2], reflecting the direct impact of the ligand's higher affinity and lower nonspecific binding.

SPECT imaging Target-to-nontarget ratio Receptor quantification

Receptor Subtype Selectivity: High Affinity for D₂/D₃ Without D₄ Cross-Reactivity

[¹²⁵I]NCQ 298 binds with high affinity to both dopamine D₂ and D₃ receptor subtypes, but shows no detectable binding to D₄ receptors, as demonstrated by its failure to label recombinant D₄ receptors under conditions that yield robust D₂/D₃ labeling [1]. This selectivity profile distinguishes NCQ 298 from earlier benzamide ligands such as raclopride, which exhibits moderate affinity for D₄ (Ki ~2,400 nM) [2], and from butyrophenone ligands like spiperone that bind D₄ with high affinity, complicating interpretation of cortical binding signals.

Receptor selectivity D2/D3 receptor D4 receptor

Optimal Scientific and Industrial Application Scenarios for Benzenesulfonamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3,4-trimethoxy- (NCQ 298)


Quantitative SPECT Measurement of Striatal D₂ Receptor Density in Parkinson’s Disease and Schizophrenia

The high corrected striatum-to-cerebellum ratio of 30 achieved with [¹²³I]NCQ 298 enables precise, repeatable quantification of D₂ receptor density in the basal ganglia [1]. Unlike [¹²³I]IBZM, whose low contrast ratio (typically <2.5) limits the detection of small receptor changes, NCQ 298’s superior signal-to-background makes it the ligand of choice for longitudinal studies monitoring disease progression or pharmacotherapy effects on D₂ expression.

Imaging Extrastriatal D₂/D₃ Receptors Without Endogenous Dopamine Interference

Because [¹²⁵I]NCQ 298 binding is not displaced by physiological fluctuations in synaptic dopamine [2], it provides a pure readout of receptor density in cortical and limbic regions where dopamine tone is lower and more variable. This property is essential for studies of cognitive function, where extrastriatal D₂/D₃ receptor availability is a biomarker of interest and where ligands sensitive to endogenous dopamine (e.g., raclopride) conflate receptor density with transmitter release.

Autoradiographic Mapping of D₂/D₃ Receptor Distribution in Post-Mortem Human Brain Tissue

The high affinity (Kd = 19 pM) and D₂/D₃ selectivity of [¹²⁵I]NCQ 298, combined with its very low nonspecific binding, make it a superior tool for quantitative autoradiography of post-mortem brain sections [1]. The ligand resolves binding in regions with low receptor expression, such as hippocampal subfields and cortical layers, which are often undetectable with lower-affinity benzamides.

Radioligand Binding Assays for Screening Novel D₂/D₃ Compounds in Pharmaceutical Research

The defined binding kinetics (T₁/₂ = 17.5 min, fully reversible) and well-characterized Bmax concordance with [³H]raclopride [3] establish [¹²⁵I]NCQ 298 as a reliable, high-throughput compatible radioligand for competition binding assays. Its insensitivity to dopamine competition also minimizes assay variability caused by residual endogenous dopamine in tissue preparations, improving data reproducibility for structure–activity relationship campaigns.

Quote Request

Request a Quote for Benzenesulfonamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3,4-trimethoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.